![molecular formula C14H20N2O B1487379 N,N-dimethyl-4-(piperidin-4-yl)benzamide CAS No. 2228868-13-9](/img/structure/B1487379.png)
N,N-dimethyl-4-(piperidin-4-yl)benzamide
Overview
Description
“N,N-dimethyl-4-(piperidin-4-yl)benzamide” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . This compound is a hydrotropic agent and its ability to solubilize drugs with low aqueous solubility has been investigated .
Synthesis Analysis
A series of novel benzamide derivatives were designed and synthesized guided by bioisosterism and pharmacokinetic parameters . Preliminary in vitro studies indicated that some compounds show significant inhibitory bioactivity . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H20N4O . It has an average mass of 260.335 Da and a monoisotopic mass of 260.163696 Da .
Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Scientific Research Applications
Insect Repellency
N,N-dimethyl-4-(piperidin-4-yl)benzamide, and related piperidine compounds, have been explored for their efficacy as insect repellents. Research has shown that certain piperidine compounds provide significant protection against mosquitoes and black flies, surpassing the effectiveness of DEET in some instances. For example, one piperidine compound was found to provide over 95% protection against Aedes communis and Simulium venustum at 6 hours post-application, a performance superior to DEET alone (Debboun et al., 2000).
Pharmacokinetics and Metabolism Studies
This compound derivatives have been studied for their pharmacokinetic profiles and metabolism in humans. For instance, SB-649868, a novel orexin 1 and 2 receptor antagonist, was extensively metabolized in humans, with the primary route involving oxidation of the benzofuran ring. The study provided detailed insights into the metabolism, disposition, and elimination of the compound, suggesting its potential for treating insomnia (Renzulli et al., 2011).
Diagnostic Imaging
Piperidine derivatives have also been explored in diagnostic imaging. For example, a study on the potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for visualizing primary breast tumors in humans in vivo demonstrated the compound's capacity to accumulate in breast tumors. This finding indicates the potential application of piperidine derivatives in noninvasively assessing tumor proliferation and aiding in the diagnosis of breast cancer (Caveliers et al., 2002).
Future Directions
properties
IUPAC Name |
N,N-dimethyl-4-piperidin-4-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-16(2)14(17)13-5-3-11(4-6-13)12-7-9-15-10-8-12/h3-6,12,15H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVNVALKBFAATR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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